molecular formula C20H13N3O B13651321 2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile

2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile

Cat. No.: B13651321
M. Wt: 311.3 g/mol
InChI Key: QGQMGRKXZFOCAZ-JXMROGBWSA-N
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Description

2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and materials science. This particular compound is characterized by the presence of an aminostyryl group and a malononitrile moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where malononitrile is reacted with an appropriate aldehyde in the presence of a base such as piperidine . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminostyryl group can participate in nucleophilic substitution reactions, where nucleophiles replace the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted styryl derivatives.

Scientific Research Applications

2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-Aminostyryl)-5,5-dimethylcyclohex-2-enylidene)malononitrile
  • 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile
  • (2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofur-an-3-carbonitrile)

Uniqueness

2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile is unique due to its specific combination of an aminostyryl group and a chromene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H13N3O

Molecular Weight

311.3 g/mol

IUPAC Name

2-[2-[(E)-2-(4-aminophenyl)ethenyl]chromen-4-ylidene]propanedinitrile

InChI

InChI=1S/C20H13N3O/c21-12-15(13-22)19-11-17(24-20-4-2-1-3-18(19)20)10-7-14-5-8-16(23)9-6-14/h1-11H,23H2/b10-7+

InChI Key

QGQMGRKXZFOCAZ-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)/C=C/C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)C=CC3=CC=C(C=C3)N

Origin of Product

United States

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